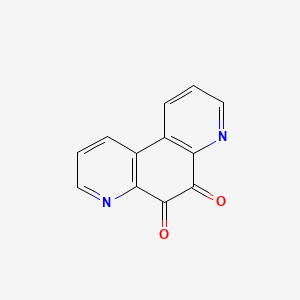

Phanquinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPADTBFADIFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046112 | |

| Record name | Phanquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-12-8 | |

| Record name | 4,7-Phenanthroline-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phanquinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phanquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phanquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phanquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHANQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phanquinone's Antiprotozoal Mechanism: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phanquinone (4,7-phenanthroline-5,6-dione) is a heterocyclic quinone that has been investigated for its therapeutic properties, including its activity against protozoan parasites. As a member of the quinone family of compounds, its mechanism of action is hypothesized to be rooted in its redox-active nature, a characteristic shared by many established antiparasitic agents. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the proposed mechanisms by which this compound exerts its antiprotozoal effects, with a particular focus on Entamoeba histolytica.

The core of this compound's activity is likely multifactorial, primarily revolving around the induction of oxidative stress through redox cycling, and the disruption of fundamental cellular processes such as RNA and protein synthesis. This document will detail these mechanisms, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the proposed pathways and workflows.

Core Mechanism of Action: A Two-Pronged Assault

The antiprotozoal activity of this compound is best understood as a synergistic attack on the parasite's cellular machinery. The primary proposed mechanisms are:

-

Redox Cycling and Oxidative Stress: As an ortho-quinone, this compound is predicted to undergo redox cycling within the protozoan cell. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion. This futile cycle generates a continuous flux of reactive oxygen species (ROS), leading to a state of oxidative stress that can damage lipids, proteins, and nucleic acids, ultimately leading to cell death.

-

Inhibition of Macromolecular Synthesis: Experimental evidence in Entamoeba histolytica has demonstrated that this compound directly interferes with essential biosynthetic pathways. Specifically, it has been shown to inhibit the incorporation of precursors into both RNA and protein, suggesting a disruption of transcription and/or translation. This is further supported by observed ultrastructural changes in the parasite, including the dissolution of ribosomal helices.

Quantitative Data on Antiprotozoal Activity

| Protozoan Species | Compound | Observed Effect | Concentration | Reference |

| Entamoeba histolytica | This compound | Inhibition of RNA and protein synthesis, progressive vacuolization, dissolution of ribosomal helices | Up to 200 µg/ml | Agrawal, Maitra, & Sagar, 1991 |

Signaling Pathways and Molecular Interactions

The precise signaling pathways affected by this compound in protozoa have not been fully elucidated. However, based on its proposed mechanisms of action, several key cellular processes are likely targets.

Proposed Mechanism of Oxidative Stress Induction

The following diagram illustrates the hypothetical redox cycling of this compound and the subsequent generation of reactive oxygen species.

Caption: Proposed redox cycling of this compound leading to ROS production.

Impact on Macromolecular Synthesis

The observed inhibition of RNA and protein synthesis in Entamoeba histolytica suggests a direct or indirect interaction with the cellular components responsible for these processes. The dissolution of ribosomal helices points to a potential disruption of ribosome structure or function.

Caption: Logical relationship of this compound's impact on macromolecular synthesis.

Experimental Protocols

Detailed experimental protocols for studying the antiprotozoal mechanism of action of this compound can be adapted from established methods used for similar compounds.

In Vitro Susceptibility Assays

Objective: To determine the concentration of this compound that inhibits the growth of protozoan parasites.

Methodology (example for Entamoeba histolytica):

-

Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., NIH-200 strain) in a suitable medium (e.g., TYI-S-33 medium) at 37°C.

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Assay Setup: In a 96-well plate, inoculate a defined number of trophozoites into wells containing the serially diluted this compound. Include a drug-free control and a solvent control.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Determine the number of viable trophozoites using a hemocytometer and trypan blue exclusion, or by using a colorimetric assay such as the MTT or resazurin (B115843) reduction assay.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Assessment of RNA and Protein Synthesis

Objective: To measure the effect of this compound on the incorporation of radiolabeled precursors into RNA and protein.

Methodology (based on Agrawal, Maitra, & Sagar, 1991):

-

Parasite Culture and Treatment: Culture E. histolytica trophozoites as described above. Incubate the parasites with varying concentrations of this compound for a defined period.

-

Radiolabeling: Add radiolabeled precursors to the culture medium. For RNA synthesis, use [¹⁴C]-adenine. For protein synthesis, use [¹⁴C]-valine.

-

Incubation: Continue the incubation for a period sufficient to allow for incorporation of the radiolabels (e.g., 1-2 hours).

-

Harvesting and Lysis: Harvest the trophozoites by centrifugation and wash to remove unincorporated radiolabels. Lyse the cells to release the cellular contents.

-

Precipitation of Macromolecules: Precipitate the total macromolecules (including RNA and protein) using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the radioactivity in the this compound-treated samples to the control samples to determine the percentage of inhibition of RNA and protein synthesis.

Caption: Workflow for assessing RNA and protein synthesis inhibition.

Electron Microscopy for Ultrastructural Analysis

Objective: To visualize the morphological changes in protozoan parasites induced by this compound treatment.

Methodology (based on Agrawal, Maitra, & Sagar, 1991):

-

Parasite Treatment: Treat E. histolytica trophozoites with different concentrations of this compound.

-

Fixation: Fix the treated and control parasites in a suitable fixative, such as glutaraldehyde, followed by post-fixation in osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed them in an appropriate resin (e.g., Epon).

-

Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal stains, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope (TEM) and capture images of the cellular ultrastructure, paying close attention to the nucleus, cytoplasm, plasma membrane, and organelles like ribosomes.

Conclusion

The antiprotozoal mechanism of action of this compound, while not exhaustively characterized, can be understood through a combination of direct experimental evidence and logical inference from its chemical structure and the known activities of related quinone compounds. The primary modes of action appear to be the induction of oxidative stress via redox cycling and the inhibition of essential macromolecular synthesis. The former represents a broad-spectrum attack on cellular components, while the latter points to more specific, though not yet fully identified, molecular targets.

For researchers and drug development professionals, this compound represents a scaffold with proven antiprotozoal activity. Future research should focus on obtaining precise quantitative efficacy data (IC50 values) against a broader range of protozoan pathogens, elucidating the specific enzymatic pathways involved in its redox cycling within different parasites, and identifying the exact molecular targets in the RNA and protein synthesis machinery. Such studies will be crucial for the potential optimization and development of this compound-based derivatives as next-generation antiprotozoal agents.

An In-depth Technical Guide to the Historical Discovery and Development of Phanquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phanquinone (4,7-phenanthroline-5,6-dione), a heterocyclic orthoquinone, has been a subject of scientific inquiry for decades, revealing a spectrum of biological activities ranging from antiprotozoal and antibacterial to potential anticancer properties. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and development of this compound. It details key experimental protocols, summarizes quantitative biological data, and elucidates its proposed mechanisms of action through signaling pathway diagrams. This document is intended to serve as a thorough resource for researchers and professionals engaged in the exploration and application of this compound and its derivatives in drug discovery and development.

Historical Discovery and Development

This compound, also known by the chemical name 4,7-phenanthroline-5,6-dione and the developmental code Ciba 11925, is a synthetic compound derived from 4,7-phenanthroline[1][2]. Its development can be traced back to the mid-20th century, emerging from the broader exploration of phenanthroline derivatives as potential therapeutic agents. Early investigations into this class of compounds were driven by the search for novel anti-infective drugs.

Initial studies on this compound focused on its potent antiprotozoal and bactericidal activities[1]. Research conducted in the latter half of the 20th century established its efficacy against various pathogens, leading to its investigation in clinical settings. Notably, this compound reached Phase II clinical trials for an unspecified investigational indication, highlighting its therapeutic potential[2]. Over the years, the scope of this compound research has expanded to include its cytotoxic effects on cancer cells, with ongoing studies seeking to elucidate its mechanism of action in this context[3].

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the direct oxidation of its precursor, 4,7-phenanthroline[1]. Several oxidizing agents and reaction conditions have been reported, with variations in yield and purity.

Experimental Protocol: Oxidation of 4,7-Phenanthroline (B189438)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

4,7-phenanthroline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Potassium Bromide (KBr)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a stirrer, add 4,7-phenanthroline and potassium bromide to a mixture of concentrated sulfuric acid and nitric acid, cooled in an ice bath.

-

After the initial addition, the mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the hot reaction mixture is carefully poured over ice water.

-

The acidic solution is then neutralized with a saturated solution of sodium carbonate until a neutral pH is achieved.

-

The aqueous solution is extracted multiple times with chloroform.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from ethanol to obtain a yellow crystalline solid.

Yields: Reported yields for this method can be as high as 85-96%[4].

Biological Activities and Quantitative Data

This compound exhibits a broad range of biological activities, with the most significant being its antiprotozoal, antibacterial, and anticancer effects.

Antiprotozoal Activity

This compound has demonstrated notable activity against various protozoan parasites, including those responsible for malaria and amoebiasis.

Table 1: Antiprotozoal Activity of this compound and Related Compounds

| Compound | Target Organism | Assay Type | IC₅₀ (µM) | Reference |

| This compound | Entamoeba histolytica | In vitro growth inhibition | Not explicitly quantified in available literature, but demonstrated to inhibit RNA and protein synthesis. | [5] |

| Naphthoquinone Derivatives | Plasmodium falciparum (3D7) | In vitro growth inhibition | 7 - 44.5 | [6] |

| Naphthoquinone Derivatives | Plasmodium falciparum (Dd2) | In vitro growth inhibition | 7 - 44.5 | [6] |

Antibacterial Activity

The bactericidal properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound and Naphthoquinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | >500 | [7] |

| This compound | Staphylococcus aureus | >500 | [7] |

| Naphthoquinone Derivatives | Staphylococcus aureus | 31.25 - 62.5 | [8] |

| Naphthoquinone Derivatives | Escherichia coli | 31.25 - 62.5 | [8] |

Anticancer Activity

Recent research has highlighted the potential of this compound and its derivatives as anticancer agents.

Table 3: Anticancer Activity of Phenanthroline-dione Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1,10-phenanthroline-5,6-dione (B1662461) | A-498 (Renal cancer) | Lower than cisplatin | [3] |

| 1,10-phenanthroline-5,6-dione | Hep-G2 (Liver cancer) | Lower than cisplatin | [3] |

| Fused Pyrrolophenanthrolines | Various human cancer cell lines | 0.296 - 250 | [9] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are believed to be mediated through multiple mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and the inhibition of key cellular processes.

Generation of Reactive Oxygen Species (ROS)

A central hypothesis for the mechanism of action of quinone-containing compounds, including this compound, is their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS. The resulting oxidative stress can lead to damage of cellular macromolecules such as DNA, proteins, and lipids, ultimately inducing cell death[10][11][12].

Caption: Proposed mechanism of ROS generation by this compound.

Inhibition of Cellular Processes

In addition to inducing oxidative stress, this compound has been shown to directly interfere with essential cellular processes.

-

Inhibition of Nucleic Acid and Protein Synthesis: Studies on Entamoeba histolytica have demonstrated that this compound inhibits the incorporation of precursors into RNA and proteins, suggesting a direct impact on these fundamental biosynthetic pathways[5].

-

Inhibition of DNA Synthesis: In the context of its anticancer activity, this compound and its metal complexes have been shown to inhibit DNA synthesis, although this does not appear to be mediated through intercalation[3].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4,7-Phenanthroline-5,6-dione | C12H6N2O2 | CID 6764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro anti-tumour effect of 1,10-phenanthroline-5,6-dione (phendione), [Cu(phendione)3](ClO4)2.4H2O and [Ag(phendione)2]ClO4 using human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]

- 5. Biochemical and ultrastructural studies induced by phanquone on Entamoeba histolytica NIH-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Furanonaphthoquinones cause apoptosis of cancer cells by inducing the production of reactive oxygen species by the mitochondrial voltage-dependent anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Phanquinone's Role in Inducing Reactive Oxygen Species (ROS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phanquinone, a member of the naphthoquinone class of compounds, has demonstrated significant potential as an anticancer agent. A primary mechanism underpinning its therapeutic efficacy is the induction of intracellular reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound elevates ROS levels, the subsequent activation of cellular signaling pathways, and the culmination in apoptotic cell death in cancer cells. This document synthesizes available data on this compound and its structural analogs, offering a comprehensive resource for researchers in oncology and drug development. The guide includes detailed experimental protocols for key assays and visual representations of the involved signaling cascades to facilitate a deeper understanding and further investigation into the therapeutic applications of this compound.

Introduction

Reactive oxygen species (ROS) are chemically reactive species containing oxygen, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various physiological processes at low concentrations, excessive ROS levels lead to oxidative stress, causing damage to cellular macromolecules and triggering programmed cell death (apoptosis).[1] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS insults.[2] This vulnerability presents a strategic target for anticancer therapies.

This compound (4,7-phenanthroline-5,6-dione) is a naphthoquinone derivative that has garnered interest for its cytotoxic effects against various cancer cell lines. Like other naphthoquinones, its mode of action is strongly linked to its ability to undergo redox cycling, a process that generates significant amounts of ROS.[2] This guide will dissect the core mechanisms of this compound-induced ROS production and its downstream cellular consequences.

Mechanism of ROS Induction by this compound

The primary mechanism by which this compound induces ROS is through redox cycling . This process involves the enzymatic reduction of the quinone moiety to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone while producing a superoxide anion. This cycle can repeat, leading to a substantial accumulation of intracellular ROS.

The Role of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

A key enzyme implicated in the redox cycling of quinones is NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[3] While this is typically a detoxification pathway, for certain quinones, the resulting hydroquinone (B1673460) is unstable and can be auto-oxidized back to the quinone, thereby generating ROS.[3] Many tumor cells overexpress NQO1, which can paradoxically enhance the cytotoxic efficacy of quinone-based drugs by promoting ROS production.[4][5] The interaction between this compound and NQO1 is a critical area of investigation for its targeted anticancer activity.

Mitochondrial ROS Production

Mitochondria are a major source of endogenous ROS and a key target for many anticancer agents. This compound can interfere with the mitochondrial electron transport chain (ETC), leading to electron leakage and the subsequent reduction of molecular oxygen to form superoxide. Specifically, Complex I of the ETC is a known site for ROS production induced by quinone analogs.[6][7] This disruption of mitochondrial function not only amplifies oxidative stress but also initiates the intrinsic apoptotic pathway.

Quantitative Data on Naphthoquinone Activity

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the cytotoxic activity (IC50 values) of various structurally related naphthoquinone derivatives against different cancer cell lines. This data provides a comparative context for the potential potency of this compound.

| Naphthoquinone Derivative | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| CNFD | MCF-7 (Breast) | 3.06 | 24 | [8] |

| CNFD | MCF-7 (Breast) | 0.98 | 48 | [8] |

| PQ2 | HCT-116 (Colon) | 4.97 ± 1.93 | Not Specified | [9] |

| Naphthazarin | Various | 0.16 ± 0.15 - 1.7 ± 0.06 | 24 | [10] |

| 2-(chloromethyl)quinizarin | Various | 0.15 ± 0.04 - 6.3 ± 1.8 | 24 | [10] |

Table 1: IC50 values of various naphthoquinone derivatives in cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-induced ROS.

Measurement of Intracellular ROS

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11][12]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Loading with DCFH-DA: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. The results can also be visualized using fluorescence microscopy or quantified on a per-cell basis using flow cytometry.[12][13]

Measurement of Mitochondrial Superoxide

Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is rapidly oxidized by superoxide, but not by other ROS, to produce red fluorescence.

Protocol:

-

Cell Culture and Treatment: Seed and treat cells with this compound as described in the intracellular ROS protocol.

-

Staining with MitoSOX™ Red: After treatment, wash the cells with a warm buffer (e.g., Hanks' Balanced Salt Solution). Resuspend the cells in a buffer containing 5 µM MitoSOX™ Red and incubate for 10-30 minutes at 37°C, protected from light.[14]

-

Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Excite the probe at ~510 nm and detect the fluorescence emission at ~580 nm.[14]

NQO1 Activity Assay

Principle: This assay measures the NQO1-dependent reduction of a substrate, often menadione (B1676200) or duroquinone (B146903). The reduction is coupled to the reduction of a tetrazolium dye (e.g., MTT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[15]

Protocol:

-

Cell Lysis: Culture cells to near confluency, treat with this compound or an NQO1 inducer/inhibitor as required. Lyse the cells to prepare a cytosolic fraction.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, an NADPH-regenerating system, menadione as the substrate, and MTT.

-

Measurement: Incubate the reaction mixture and measure the formation of the formazan product by reading the absorbance at a specific wavelength (e.g., 490 nm to 640 nm).[15] NQO1 activity is expressed as the rate of formazan formation per milligram of protein.

Mitochondrial Membrane Potential (MMP) Assay

Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Cationic fluorescent dyes such as JC-1 accumulate in healthy mitochondria, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm as green fluorescent monomers.[16][17]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.

-

JC-1 Staining: After treatment, incubate the cells with 2.5 µg/mL JC-1 dye for 15-30 minutes at 37°C.[13]

-

Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity of both the red aggregates (excitation ~540 nm, emission ~590 nm) and the green monomers (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[16][17]

Signaling Pathways Activated by this compound-Induced ROS

The elevation of intracellular ROS by this compound triggers a cascade of signaling events that ultimately lead to apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are key players in this process.[18][19]

MAPK Pathway

The MAPK family, including ERK, JNK, and p38, are crucial regulators of cell proliferation, differentiation, and apoptosis. ROS can activate the stress-related JNK and p38 pathways, which in turn promote apoptosis. Conversely, the ERK pathway is often associated with cell survival, and its inhibition can enhance apoptosis.[19][20] this compound-induced ROS have been shown to modulate the phosphorylation status of these kinases, tipping the balance towards apoptosis.[18]

STAT3 Pathway

STAT3 is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. ROS can inhibit the phosphorylation and activation of STAT3, thereby downregulating its anti-apoptotic target genes and sensitizing cancer cells to apoptosis.[4][21]

Visualizations of Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound-induced ROS generation.

Caption: this compound-induced ROS-mediated apoptotic signaling.

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound represents a promising class of anticancer compounds that leverage the inherent oxidative vulnerability of cancer cells. Its ability to induce high levels of ROS through redox cycling and mitochondrial disruption triggers a cascade of apoptotic signaling, primarily through the modulation of the MAPK and STAT3 pathways. This technical guide provides a foundational understanding of these mechanisms, supported by detailed experimental protocols and visual aids. Further research focusing on the specific quantitative effects of this compound on ROS levels and protein phosphorylation, as well as in vivo studies, will be crucial for its translation into a clinical setting. The targeted nature of its action, particularly in NQO1-overexpressing tumors, warrants continued investigation for the development of novel and effective cancer therapies.

References

- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Discovery of naphthoquinone-furo-piperidone derivatives as dual targeting agents of STAT3 and NQO1 for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Nonquinone Substrates for NAD(P)H: Quinone Oxidoreductase 1 (NQO1) as Effective Intracellular ROS Generators for the Treatment of Drug-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Depolarized mitochondrial membrane potential and protection with duroquinone in isolated perfused lungs from rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]

Phanquinone: A Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phanquinone, with the chemical formula C₁₂H₆N₂O₂, is an organic compound that has garnered scientific interest for its diverse biological activities. It has been investigated as an antiprotozoal and bactericidal agent.[1] Structurally, it is an ortho-quinone derived from 4,7-phenanthroline. This guide provides an in-depth overview of the current understanding of this compound's molecular targets, binding sites, and mechanisms of action, based on available scientific literature. It is important to note that while several mechanisms have been proposed, comprehensive quantitative data and detailed experimental protocols specific to this compound are limited in publicly accessible resources.

Molecular Targets and Mechanisms of Action

The precise molecular mechanisms underlying this compound's biological effects are not fully elucidated. However, research and structural similarities to other compounds suggest several potential pathways.

Inhibition of Viral Phosphatases

One of the few specific molecular targets identified for this compound is the H1 phosphatase of the monkeypox virus. This enzyme is a dual-specificity phosphatase crucial for viral replication and immune evasion, making it a viable antiviral target.[2]

| Target Enzyme | Inhibitor | IC50 (µM) | Assay Type | Source |

| Monkeypox Virus H1 Phosphatase | This compound | 241 ± 7 | Enzymatic Assay | Viruses Journal[2] |

Proposed Mechanisms of Action

Several other mechanisms have been proposed for this compound and related quinone-containing compounds, although specific quantitative data for this compound are largely unavailable.

-

Inhibition of S-adenosylhomocysteine hydrolase (SAHH): It has been suggested that this compound may inhibit SAHH in malaria parasites. SAHH is a critical enzyme in methylation pathways, and its inhibition would disrupt parasite metabolism.[3] However, no direct kinetic data (e.g., Kᵢ, Kₑ) for this compound's inhibition of SAHH were found in the available literature.

-

Generation of Reactive Oxygen Species (ROS): Like many quinone-containing compounds, this compound is thought to exert cytotoxic effects through the generation of reactive oxygen species.[4][5][6] This is believed to occur through redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and other ROS.[7][8] This oxidative stress can lead to damage of cellular macromolecules and induce apoptosis.[4]

-

Disruption of Cell Membranes: Another proposed mechanism is the disruption of bacterial or parasitic cell membranes.[9] The planar, hydrophobic nature of the phenanthrolinequinone structure may allow it to intercalate into lipid bilayers, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[10][11]

Visualizing Pathways and Workflows

To better illustrate the proposed mechanisms and the experimental approaches to study them, the following diagrams are provided.

Caption: Proposed mechanism of ROS generation by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of Membrane by Colistin Kills Uropathogenic Escherichia coli Persisters and Enhances Killing of Other Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Phanquinone: An In-Depth Technical Guide on its In Vivo Pharmacokinetics and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo pharmacokinetic and metabolic studies on phanquinone are limited in publicly available literature. This guide synthesizes information from studies on structurally related compounds, particularly other quinones and phenanthroline derivatives, to construct a scientifically plausible overview. The metabolic pathways and pharmacokinetic parameters presented are therefore predictive and require experimental validation.

Introduction

This compound (4,7-phenanthroline-5,6-dione) is a quinone-based compound derived from 4,7-phenanthroline.[1] It has been investigated for its antiprotozoal and bactericidal activities.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted in vivo pharmacokinetics and metabolic pathways of this compound, based on available data for analogous compounds.

Predicted Pharmacokinetic Profile

While specific pharmacokinetic parameters for this compound are not available, we can infer a likely profile based on the behavior of other quinones and phenanthroline-containing molecules. The pharmacokinetic properties of a bis(4,7-dimethyl-1,10-phenanthroline) derivative have been studied in mice, and although this is a larger metal complex, it provides a preliminary framework for the potential behavior of a phenanthroline-based compound.[2][3]

Table 1: Postulated Pharmacokinetic Parameters of this compound (Hypothetical)

| Parameter | Predicted Value/Characteristic | Rationale based on Related Compounds |

| Absorption | Moderate to good oral absorption. | Quinone structures are generally well-absorbed.[4] |

| Distribution | Wide distribution into tissues. | The lipophilic nature of the phenanthroline core suggests potential for tissue penetration. |

| Metabolism | Extensive hepatic metabolism. | Quinones are known to be extensively metabolized by liver enzymes.[5] |

| Elimination | Primarily renal excretion of metabolites. | Metabolites of related quinones are often excreted in the urine.[6] |

| Plasma Half-life (t½) | Likely to be in the range of several hours. | A phenanthroline derivative showed a half-life of 17.5 hours in mice, though this is likely longer than for the smaller this compound molecule.[3] |

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through two main phases of biotransformation: Phase I (functionalization) and Phase II (conjugation).[7] The metabolic pathways are likely to be complex, involving both bioactivation and detoxification routes, as seen with other quinones like phenanthrenequinone.[5]

Phase I Metabolism

Phase I metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. Two competing pathways are likely:

-

One-Electron Reduction: Catalyzed by NADPH-cytochrome P450 reductase, this pathway would convert this compound to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide (B77818) anions. This redox cycling can lead to oxidative stress and potential toxicity.[5]

-

Two-Electron Reduction: This detoxification pathway is likely catalyzed by NAD(P)H:quinone oxidoreductase (DT-diaphorase). This enzyme would reduce this compound to a more stable hydroquinone (B1673460).[5]

-

Hydroxylation: Cytochrome P450 monooxygenases could also hydroxylate the aromatic rings of this compound, creating a more polar metabolite that can be more readily excreted or undergo Phase II conjugation.[8]

Caption: Predicted Phase I metabolic pathways of this compound.

Phase II Metabolism

Following Phase I metabolism, the resulting metabolites, particularly the hydroquinone and hydroxylated derivatives, are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. These reactions would likely include:

-

Glucuronidation: The addition of glucuronic acid to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the metabolism of quinones.[6][9]

-

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Caption: Predicted Phase II conjugation of this compound metabolites.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To definitively determine the pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments would be required. The following outlines a standard experimental workflow.

Animal Studies

-

Dosing: this compound would be administered to a suitable animal model (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Blood samples would be collected at various time points post-dosing. Urine and feces would also be collected over a defined period.

-

Sample Processing: Plasma would be separated from blood samples. All samples would be stored at -80°C until analysis.

Analytical Methodology

-

Sample Preparation: this compound and its potential metabolites would be extracted from the biological matrices (plasma, urine, feces) using techniques such as liquid-liquid extraction or solid-phase extraction.

-

Quantification: The concentrations of this compound and its metabolites would be determined using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Caption: Workflow for in vivo pharmacokinetic analysis.

In Vitro Metabolism Studies

-

Microsomal Stability: this compound would be incubated with liver microsomes from different species (including human) to determine its metabolic stability and to identify the primary metabolites.

-

CYP450 Reaction Phenotyping: Recombinant human CYP450 enzymes would be used to identify the specific isoforms responsible for this compound metabolism.

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound are scarce, a plausible profile can be constructed based on the extensive knowledge of related quinone and phenanthroline compounds. It is anticipated that this compound undergoes extensive hepatic metabolism involving both Phase I (redox cycling, hydroxylation) and Phase II (glucuronidation, sulfation) reactions. The predicted metabolic pathways highlight the potential for both detoxification and bioactivation, the balance of which will be crucial in determining the compound's safety and efficacy profile. The experimental protocols outlined in this guide provide a roadmap for future studies that are essential to fully characterize the in vivo behavior of this compound and to support its potential development as a therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (METVAN [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]

- 5. Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of anthraquinones in Rheum palmatum in rats and ex vivo antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Phanquinone: A Promising Scaffold for Novel Antiparasitic Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global burden of parasitic diseases remains a significant public health challenge, necessitating the urgent development of new, effective, and safe therapeutic agents. Phanquinone (4,7-phenanthroline-5,6-dione), a heterocyclic quinone, has emerged as a compound of interest within the broader class of naphthoquinones, which are known for their wide range of pharmacological activities, including antiparasitic effects. This technical guide provides a comprehensive overview of the current state of knowledge on this compound as a potential therapeutic agent against various parasitic diseases. It consolidates available quantitative data, details experimental methodologies, and visualizes proposed mechanisms of action to serve as a valuable resource for researchers and drug development professionals in the field of parasitology.

Quantitative Data on the Antiparasitic Activity of this compound

The in vitro efficacy of this compound and its derivatives has been evaluated against a range of parasites. The following tables summarize the available quantitative data, including 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50), providing a clear comparison of its activity against different parasitic species.

| Parasite Species | Parasite Stage | Compound | IC50/EC50 (µM) | Reference |

| Leishmania braziliensis | Promastigotes | This compound (Phendione) | 21.3 | [1] |

| Leishmania amazonensis | Promastigotes | [Ag(phendione)2]ClO4 | 0.0078 | [2] |

| --INVALID-LINK--2·4H2O | 0.0075 | [2] | ||

| Leishmania chagasi | Promastigotes | [Ag(phendione)2]ClO4 | 0.0245 | [2] |

| --INVALID-LINK--2·4H2O | 0.0200 | [2] | ||

| Schistosoma mansoni | Adult worms | This compound (Phendione) | 18.8 | [3] |

| --INVALID-LINK-- | 6.5 | [3] | ||

| --INVALID-LINK--2.8H2O | 2.3 | [3] | ||

| Angiostrongylus cantonensis | L1 larvae | This compound (Phendione) | 25.6 | [3] |

| --INVALID-LINK-- | 12.7 | [3] | ||

| --INVALID-LINK--2.8H2O | 6.4 | [3] | ||

| Trichomonas vaginalis | Trophozoites | --INVALID-LINK--2·4H2O | 0.84 | [4] |

Mechanism of Action: Induction of Oxidative Stress and Apoptosis-like Cell Death

Current research suggests that this compound and its metal complexes exert their antiparasitic effects primarily through the induction of oxidative stress, leading to mitochondrial dysfunction and culminating in an apoptosis-like cell death pathway in parasites.[1][4]

Proposed Signaling Pathway for this compound-Induced Cell Death in Leishmania

The following diagram illustrates the proposed mechanism of action of this compound in Leishmania, highlighting the key events from the generation of reactive oxygen species (ROS) to the induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating the antiparasitic potential of this compound.

In Vitro Susceptibility Assay for Schistosoma mansoni Adult Worms

This protocol is adapted from methodologies used for testing the viability of adult schistosomes in the presence of test compounds.[3][4]

Objective: To determine the EC50 of this compound against adult S. mansoni.

Materials:

-

Adult S. mansoni worms

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

-

24-well culture plates

-

This compound stock solution (in DMSO)

-

Praziquantel (B144689) (positive control)

-

DMSO (vehicle control)

-

Inverted microscope

Procedure:

-

Recover adult S. mansoni worms from experimentally infected mice by portal perfusion.

-

Wash the worms several times with pre-warmed RPMI-1640 medium.

-

Place one pair of adult worms (one male and one female) in each well of a 24-well plate containing 2 ml of culture medium.

-

Prepare serial dilutions of this compound from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.

-

Add the appropriate volume of the diluted this compound solution to the wells. Include wells with praziquantel as a positive control and DMSO as a vehicle control (final DMSO concentration should not exceed 0.5%).

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

Observe the worms under an inverted microscope at 24, 48, and 72 hours post-incubation.

-

Assess worm viability based on motor activity and morphological changes (e.g., contraction, tegumental damage).

-

The EC50 value is calculated as the concentration of the compound that causes death or severe motor impairment in 50% of the worms at a specific time point.

Workflow for In Vitro Anthelmintic Screening

The following diagram outlines a typical workflow for the in vitro screening of compounds against helminth parasites.

In Vitro Leishmanicidal Activity Assay (Promastigotes)

This protocol is based on standard methods for determining the IC50 of compounds against Leishmania promastigotes.[1][2]

Objective: To determine the IC50 of this compound against Leishmania promastigotes.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

M199 medium supplemented with 10% fetal bovine serum

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Amphotericin B or Pentamidine (positive control)

-

Resazurin (B115843) solution or MTT solution

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Harvest Leishmania promastigotes from culture and adjust the concentration to 1 x 106 cells/mL in fresh medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Add 100 µL of the diluted this compound solutions to the wells. Include positive and vehicle controls.

-

Incubate the plates at 26°C for 72 hours.

-

Add 20 µL of resazurin solution (0.0125%) or MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using a dose-response curve.

Future Directions

While this compound shows considerable promise as a scaffold for the development of new antiparasitic drugs, further research is warranted. Key areas for future investigation include:

-

Broad-spectrum activity: Comprehensive in vitro and in vivo studies are needed to evaluate the efficacy of this compound against a wider range of parasites, particularly Trypanosoma and Plasmodium species.

-

In vivo efficacy and pharmacokinetics: Animal model studies are crucial to determine the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Mechanism of action: Further elucidation of the specific molecular targets and signaling pathways affected by this compound in different parasites will facilitate rational drug design and the development of more potent and selective derivatives.

-

Combination therapy: Investigating the synergistic or additive effects of this compound in combination with existing antiparasitic drugs could lead to more effective treatment regimens and help combat drug resistance.

Conclusion

This compound represents a promising chemical scaffold for the development of novel antiparasitic agents. Its demonstrated activity against Leishmania and Schistosoma, coupled with a proposed mechanism of action involving the induction of oxidative stress and apoptosis, provides a solid foundation for further research and development. The data and protocols presented in this technical guide aim to facilitate and inspire future investigations into the therapeutic potential of this compound and its derivatives in the ongoing fight against parasitic diseases.

References

- 1. Presence of Phylloquinone in the Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anthelmintic activity of 1,10-phenanthroline-5,6-dione-based metallodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo efficacy of the amiodarone and praziquantel combination against the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on the Anticancer Properties of Phanquinone: A Technical Guide

Disclaimer: Publicly available research specifically detailing the anticancer properties of Phanquinone (4,7-phenanthroline-5,6-dione) is limited. This guide synthesizes information on the broader class of naphthoquinones and furanonaphthoquinones, to which this compound is structurally related, to provide a representative overview of its potential anticancer mechanisms and the experimental approaches for their investigation. The experimental protocols and quantitative data presented are based on studies of these related compounds and should be adapted and validated for this compound-specific research.

Introduction

This compound, a phenanthrolinequinone, belongs to the large family of quinone compounds, many of which have demonstrated significant biological activity, including anticancer properties. Early-stage research into related naphthoquinones and furanonaphthoquinones suggests that their cytotoxic effects on cancer cells are multifaceted, primarily involving the induction of apoptosis, the generation of reactive oxygen species (ROS), and cell cycle arrest. This technical guide provides an in-depth overview of these core mechanisms and details the experimental protocols necessary to investigate them.

Core Anticancer Mechanisms of Related Naphthoquinones

The anticancer activity of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the production of ROS.[1] This surge in intracellular ROS can trigger a cascade of events, culminating in apoptotic cell death. Furthermore, these compounds have been shown to interfere with the normal progression of the cell cycle, preventing cancer cell proliferation.

Induction of Apoptosis

Naphthoquinone-induced apoptosis is a key mechanism for eliminating cancer cells. This programmed cell death is often initiated through the intrinsic (mitochondrial) pathway. The process typically involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.

Generation of Reactive Oxygen Species (ROS)

A hallmark of the anticancer activity of many quinone derivatives is the generation of ROS.[1] These highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, can induce oxidative stress, leading to cellular damage and triggering apoptotic signaling pathways.

Cell Cycle Arrest

Naphthoquinones have been observed to arrest the cell cycle at various phases, most notably the G2/M phase, thereby inhibiting cell division and proliferation.[2][3] This arrest is often mediated by the modulation of key cell cycle regulatory proteins.

Quantitative Data: Cytotoxicity of Naphthoquinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various naphthoquinone derivatives against a range of human cancer cell lines, as reported in the literature. This data provides a comparative baseline for the potential potency of related compounds like this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| 2-(chloromethyl)quinizarin | Various | Various | 0.15 ± 0.04 to 6.3 ± 1.8 | 24 |

| Naphthazarin | Various | Various | 0.16 ± 0.15 to 1.7 ± 0.06 | 24 |

| 6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione (CNFD) | MCF-7 | Breast Adenocarcinoma | 3.06 | 24 |

| 6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione (CNFD) | MCF-7 | Breast Adenocarcinoma | 0.98 | 48 |

| Lapachol oxime | HL-60 | Leukemia | 10.20 | Not Specified |

| β-lapachone oxime | HL-60 | Leukemia | 3.84 | Not Specified |

| β-lapachone oxime | SF-295 | Central Nervous System | 3.47 | Not Specified |

Signaling Pathways

The anticancer effects of naphthoquinones are mediated by complex signaling pathways. The generation of ROS often serves as an initial trigger, activating downstream pathways that lead to apoptosis and cell cycle arrest.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.[4]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein from each sample by SDS-PAGE.[3]

-

Transfer the proteins to a PVDF membrane.[6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Harvest and wash the cells with PBS.[8]

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[8]

-

Incubate at -20°C for at least 2 hours.[8]

-

Wash the cells and resuspend in PI staining solution.[8]

-

Incubate for 30 minutes in the dark at room temperature.[9]

-

Analyze the samples using a flow cytometer.[10]

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the level of intracellular ROS.

Materials:

-

Treated and untreated cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

-

Serum-free medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or appropriate culture dish.

-

Wash the cells with serum-free medium.

-

Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C.[11]

-

Wash the cells with PBS.

-

Treat the cells with this compound for the desired time.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]

Conclusion

While direct experimental data on the anticancer properties of this compound is not extensively available, the established mechanisms of related naphthoquinones and furanonaphthoquinones provide a strong rationale for its investigation as a potential anticancer agent. The core mechanisms likely involve the induction of apoptosis, generation of reactive oxygen species, and cell cycle arrest. The detailed experimental protocols provided in this guide offer a comprehensive framework for the systematic evaluation of this compound's anticancer efficacy and its underlying molecular mechanisms, paving the way for further drug development and preclinical studies.

References

- 1. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. mdpi.com [mdpi.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioquochem.com [bioquochem.com]

Bioreductive Activation of the Quinone Moiety in Phanquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Phanquinone (4,7-phenanthroline-5,6-dione) is an ortho-quinone that has garnered interest for its potential therapeutic applications, including anticancer and antiprotozoal activities.[1][2] A critical aspect of its mechanism of action is believed to be the bioreductive activation of its quinone moiety. This process, common to many quinone-containing compounds, involves enzymatic reduction to semiquinone and hydroquinone (B1673460) forms, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target cells.[3][4] This technical guide provides an in-depth overview of the core principles of this compound's bioreductive activation, drawing parallels from structurally and functionally similar quinones. It outlines key enzymatic players, the resulting cellular consequences, and detailed experimental protocols to investigate these processes.

Introduction to this compound and its Quinone Moiety

This compound is a heterocyclic compound characterized by a 4,7-phenanthroline (B189438) scaffold with a reactive ortho-quinone functional group.[1] This quinone moiety is the cornerstone of its biological activity, acting as an electrophile and a potent redox cycler. The cytotoxicity of many quinone-containing drugs is attributed to two primary mechanisms: inhibition of critical cellular enzymes like DNA topoisomerase-II and the generation of oxidative stress through the production of ROS.[4] The latter is initiated by the bioreductive activation of the quinone.

The Central Role of Bioreductive Activation

Bioreductive activation is a metabolic process wherein the quinone (Q) is reduced to a semiquinone radical (Q•−) and subsequently to a hydroquinone (QH2). This transformation is catalyzed by various intracellular reductases.

Key Enzymes in Quinone Reduction

Several flavoenzymes are capable of reducing quinones. The primary enzymes implicated in this process are:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase): This is a crucial enzyme in the bioreduction of quinones. NQO1 is a two-electron reductase, meaning it directly converts the quinone to the hydroquinone, bypassing the formation of the free semiquinone radical.[5][6] This is often considered a detoxification pathway, as the hydroquinone can be conjugated and eliminated. However, under certain conditions, the hydroquinone itself can be unstable and auto-oxidize, contributing to ROS production.

-

NADPH-cytochrome P450 reductase (POR): This is a one-electron reductase that reduces the quinone to the highly reactive semiquinone radical.[4] This semiquinone can then donate its electron to molecular oxygen to form the superoxide (B77818) anion, a primary ROS, regenerating the parent quinone and thus initiating a futile redox cycle.

The balance between one- and two-electron reduction pathways is a critical determinant of a quinone's cytotoxic potential.

Generation of Reactive Oxygen Species (ROS)

The one-electron reduction of this compound by enzymes like POR is hypothesized to be a major driver of its cytotoxicity. The resulting semiquinone radical can react with molecular oxygen to produce superoxide radicals (O₂⁻•). Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause widespread damage to cellular macromolecules, including DNA, lipids, and proteins.[7]

Signaling Pathways Implicated in this compound's Cytotoxicity

The oxidative stress induced by the bioreductive activation of this compound is likely to trigger a cascade of cellular signaling events, leading to cell cycle arrest and apoptosis. Based on studies of similar quinone compounds, the following pathways are of significant interest for investigation:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in pro-apoptotic signaling.[3][6][8]

-

p53 Tumor Suppressor Pathway: DNA damage caused by ROS can lead to the activation of the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[3]

Data Presentation

The following tables are templates for organizing quantitative data that would be generated from the experimental protocols outlined in the subsequent section.

Table 1: Enzyme Kinetics of this compound Reduction

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| DT-diaphorase (NQO1) | This compound | Data to be determined | Data to be determined |

| NADPH-cytochrome P450 reductase | This compound | Data to be determined | Data to be determined |

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| e.g., A549 (Lung Carcinoma) | Data to be determined |

| e.g., MCF-7 (Breast Adenocarcinoma) | Data to be determined |

| e.g., HCT116 (Colon Carcinoma) | Data to be determined |

Table 3: Quantification of Intracellular ROS Production

| Cell Line | Treatment | Fold Increase in ROS |

| e.g., A549 | Control | 1.0 |

| e.g., A549 | This compound (IC50 concentration) | Data to be determined |

Experimental Protocols

Assay for DT-diaphorase Activity with this compound

This protocol is adapted from established methods for measuring NQO1 activity.[9]

Materials:

-

Purified recombinant human DT-diaphorase (NQO1)

-

This compound

-

NADPH

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.5)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, and NADPH in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding a fixed concentration of DT-diaphorase to each well.

-

Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction velocities from the linear portion of the kinetic curve.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate (this compound) concentration and fitting the data to the Michaelis-Menten equation.

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of this compound.[10][11]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect intracellular ROS levels.[8]

Materials:

-

Target cancer cell lines

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

-

After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Quantify the results as a fold increase in fluorescence compared to the untreated control.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Bioreductive activation of this compound via one- and two-electron reduction pathways.

Caption: Hypothesized signaling pathways activated by this compound-induced ROS.

Caption: General experimental workflow for investigating this compound's bioactivity.

References

- 1. Inhibition of naphthohydroquinone autoxidation by DT-diaphorase (NAD(P)H:[quinone acceptor] oxidoreductase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]